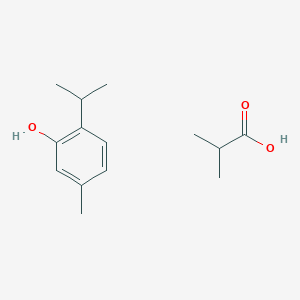
Propanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester
Vue d'ensemble
Description
Propanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester is a complex organic compound with the molecular formula C₁₄H₂₄O₂ This ester is derived from propanoic acid and a phenyl group substituted with methyl and isopropyl groups
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of propanoic acid with 5-methyl-2-(1-methylethyl)phenol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 5-methyl-2-(1-methylethyl)benzene with propanoyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired ester while minimizing by-products.
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of water and a strong acid or base to yield propanoic acid and 5-methyl-2-(1-methylethyl)phenol.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the ester into the corresponding alcohol.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) to produce carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid (H₂SO₄), or sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH₄) in ether
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution
Major Products Formed:
Hydrolysis: Propanoic acid and 5-methyl-2-(1-methylethyl)phenol
Reduction: 5-methyl-2-(1-methylethyl)phenyl alcohol
Oxidation: Propanoic acid derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a substrate in biochemical assays to study enzyme activities and metabolic pathways. Medicine: Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which propanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Propanoic acid, 2-methyl-, ethyl ester: This compound differs in the alkyl group attached to the ester, which affects its physical and chemical properties.
Propanoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar structure but with a different phenyl group substitution pattern.
Propriétés
IUPAC Name |
2-methylpropanoic acid;5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C4H8O2/c1-7(2)9-5-4-8(3)6-10(9)11;1-3(2)4(5)6/h4-7,11H,1-3H3;3H,1-2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYTVUXXFCRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O.CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















